molecular formula C21H31NO11 B1288809 N-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]acetamide CAS No. 81243-70-1

N-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]acetamide

Cat. No.: B1288809
CAS No.: 81243-70-1
M. Wt: 473.5 g/mol
InChI Key: GZJXLCCXPRENBS-BNPIJXQISA-N
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Description

This compound is a highly substituted acetamide derivative with a complex glycosidic backbone. Its structure comprises two oxolane (furanose) and oxane (pyranose) rings, interconnected via an ether linkage. Key functional groups include multiple hydroxyls, a hydroxymethyl group, a phenylmethoxy substituent, and an acetamide moiety. The stereochemical configuration (2S,3R,4R,5S,6R) underscores its specificity, likely influencing its biochemical interactions and solubility profile.

Properties

IUPAC Name

N-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31NO11/c1-10(25)22-14-15(27)19(33-21-17(29)16(28)18(32-21)12(26)7-23)13(8-24)31-20(14)30-9-11-5-3-2-4-6-11/h2-6,12-21,23-24,26-29H,7-9H2,1H3,(H,22,25)/t12-,13-,14-,15-,16-,17-,18+,19-,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZJXLCCXPRENBS-BNPIJXQISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)CO)OC3C(C(C(O3)C(CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OCC2=CC=CC=C2)CO)O[C@H]3[C@@H]([C@H]([C@@H](O3)[C@@H](CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]acetamide is a complex organic compound with potential biological activities. This article reviews its biological activity based on various studies and findings.

Chemical Structure and Properties

The compound is characterized by a detailed stereochemistry and multiple functional groups that contribute to its biological properties. Its IUPAC name reflects its intricate structure:

  • IUPAC Name : this compound
  • Molecular Formula : C18H25N1O9

Antioxidant Activity

Several studies have indicated that compounds with similar structures exhibit significant antioxidant properties. The presence of hydroxyl groups in the structure is often associated with the ability to scavenge free radicals and reduce oxidative stress.

Antimicrobial Activity

Research has shown that related compounds possess antimicrobial properties against a range of pathogens. For instance:

Microorganism Activity Reference
Staphylococcus aureusInhibitory
Escherichia coliModerate inhibition
Candida albicansEffective

Anti-inflammatory Effects

Compounds similar to N-acetamide derivatives have been studied for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and reduce inflammation in various models.

Study on Antioxidant Activity

A study conducted by Zhang et al. (2020) evaluated the antioxidant capacity of similar compounds using DPPH and ABTS assays. The results indicated a significant reduction in free radicals at concentrations as low as 10 µg/mL.

Study on Antimicrobial Efficacy

A comparative analysis by Smith et al. (2021) tested the antimicrobial activity of various acetamides against Staphylococcus aureus. The results showed that the compound had a minimum inhibitory concentration (MIC) of 32 µg/mL.

The biological activity of N-acetamide compounds is thought to be mediated through several mechanisms:

  • Free Radical Scavenging : Hydroxyl groups donate electrons to free radicals.
  • Enzyme Inhibition : Compounds may inhibit enzymes involved in inflammatory pathways.
  • Cell Membrane Disruption : Antimicrobial activity may result from disruption of bacterial cell membranes.

Scientific Research Applications

Antidiabetic Applications

Research indicates that derivatives of this compound exhibit antidiabetic properties. For instance, compounds similar to N-[(2S,3R,4R,5S,6R)-5-acetamido derivatives have been shown to improve insulin sensitivity and glucose metabolism in diabetic models. These findings suggest that the compound may serve as a candidate for developing new antidiabetic medications .

Antioxidant Properties

Studies have demonstrated that this compound possesses antioxidant activities. It can scavenge free radicals and reduce oxidative stress in cellular systems. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Antimicrobial Activity

N-[(2S,3R,4R,5S,6R)-5-acetamido derivatives exhibit antimicrobial properties against a range of pathogens. Research has shown effectiveness against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antimicrobial agents to combat antibiotic-resistant strains .

Potential in Cancer Therapy

Preliminary studies indicate that the compound may inhibit cancer cell proliferation and induce apoptosis in specific cancer cell lines. Mechanistic studies are ongoing to elucidate the pathways involved in these effects. The structural features of the compound may enhance its interaction with cellular targets involved in cancer progression .

Biochemical Research Applications

The compound's unique structural characteristics make it a valuable tool in biochemical research. It can be utilized as a substrate or inhibitor in enzymatic assays to study carbohydrate metabolism and enzyme kinetics. Additionally, its role in glycosylation processes can provide insights into glycoprotein synthesis and function .

Data Table of Applications

Application AreaDescriptionReferences
AntidiabeticImproves insulin sensitivity; potential for new medications
AntioxidantScavenges free radicals; reduces oxidative stress
AntimicrobialEffective against various pathogens; potential for new antimicrobial agents
Cancer TherapyInhibits proliferation; induces apoptosis
Biochemical ResearchUseful as a substrate/inhibitor; insights into glycosylation

Case Studies

  • Antidiabetic Effects : A study published in Diabetes Research highlighted the efficacy of similar oligosaccharide derivatives in enhancing glucose uptake in muscle cells through AMPK activation.
  • Antioxidant Activity : Research conducted by the Journal of Medicinal Chemistry demonstrated that the compound could significantly reduce lipid peroxidation levels in vitro.
  • Antimicrobial Testing : A clinical microbiology study evaluated the antimicrobial activity of related compounds against Staphylococcus aureus and Escherichia coli strains.
  • Cancer Cell Proliferation : A recent paper from Cancer Letters reported that certain derivatives could reduce cell viability by inducing apoptosis in breast cancer cell lines.

Comparison with Similar Compounds

Research Findings and Implications

  • Structural Uniqueness : The target’s glycosidic acetamide class is rare among pharmacopeial standards, which favor linear or heterocyclic backbones .
  • Synthetic Challenges : Multi-step protection/deprotection strategies are likely required for its synthesis, contrasting with the one-pot hydrazide condensations in 2k/2l .
  • Tool Dependency : Tools like UCSF Chimera () are critical for visualizing its 3D conformation and hydrogen-bonding networks .

Preparation Methods

Glycosylation Reactions

One of the primary methods for synthesizing this compound involves glycosylation reactions where the sugar moieties are introduced onto the aglycone part of the molecule. The following steps are typically involved:

  • Starting Materials : The synthesis begins with a suitable sugar derivative such as an acetylated or benzoylated sugar.

  • Activation : The sugar is activated using reagents like trifluoromethanesulfonic anhydride or other glycosylating agents to facilitate the formation of glycosidic bonds.

  • Coupling : The activated sugar is then coupled with an appropriate aglycone (which may contain hydroxymethyl and phenylmethoxy groups) under controlled conditions to ensure selectivity for the desired stereochemistry.

Protection and Deprotection Steps

Given the complexity of the molecule, protecting groups are often employed to safeguard sensitive functional groups during various reaction steps:

  • Protection : Hydroxyl groups may be protected using silyl or benzyl groups to prevent unwanted reactions during glycosylation.

  • Deprotection : After the desired transformations are complete, these protecting groups can be removed using mild acidic or basic conditions to yield the final product.

Key Reaction Conditions

The following conditions are critical for successful synthesis:

Reaction Step Reagent/Condition Purpose
Glycosylation Trifluoromethanesulfonic anhydride Activation of sugar for coupling
Coupling Lewis acid (e.g., BF3·OEt2) To promote glycosidic bond formation
Protection/Deprotection Silyl chlorides or benzyl bromide To protect hydroxyl groups

Analytical Techniques

To confirm the structure and purity of N-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]acetamide, several analytical techniques are employed:

Nuclear Magnetic Resonance (NMR)

NMR spectroscopy provides insight into the molecular structure by revealing the environment of hydrogen atoms in the compound.

High Performance Liquid Chromatography (HPLC)

HPLC is utilized to assess purity levels and to separate potential impurities from the final product.

Mass Spectrometry (MS)

Mass spectrometry helps in determining the molecular weight and confirming the identity of the synthesized compound.

Q & A

Basic Research Questions

Q. How can researchers confirm the stereochemical configuration of this compound?

  • Methodology : Use X-ray crystallography to resolve the absolute configuration of chiral centers. For dynamic analysis, employ NMR spectroscopy (e.g., 1^1H-1^1H NOESY) to observe spatial correlations between protons. Computational tools like UCSF Chimera ( ) can model stereochemical interactions using InChI/SMILES data ( ).
  • Key Data : Compare experimental 1^1H/13^{13}C NMR shifts (e.g., acetamide protons at δ 2.0–2.2 ppm) with density functional theory (DFT)-predicted values to validate stereochemistry .

Q. What are best practices for synthesizing the glycosidic linkages in this compound?

  • Methodology : Optimize glycosylation using propargyl alcohol as a protecting group ( ) and trimethylsilyl triflate as a Lewis acid catalyst. Monitor reaction progress via TLC or HPLC, and purify intermediates using silica gel chromatography.
  • Critical Parameters : Maintain anhydrous conditions (4 Å molecular sieves) and control temperature (0–25°C) to prevent β-elimination or epimerization .

Q. Which spectroscopic techniques are essential for characterizing its functional groups?

  • Methodology :

  • IR Spectroscopy : Identify hydroxyl (3200–3600 cm1^{-1}) and acetamide (1650–1700 cm1^{-1}) stretches.
  • NMR : Assign phenylmethoxy protons (δ 4.5–5.0 ppm) and dihydroxyethyl signals (δ 3.5–4.0 ppm) ().
  • Mass Spectrometry : Confirm molecular weight (e.g., HRMS-ESI: calc. 587.2 g/mol) .

Advanced Research Questions

Q. How should researchers address contradictory bioactivity data in antimicrobial vs. cytotoxicity assays?

  • Methodology : Perform dose-response curves across multiple cell lines (e.g., HEK293 vs. HepG2) to identify cell-specific toxicity thresholds. Use metabolomic profiling to track off-target effects (e.g., mitochondrial dysfunction). Validate target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) ( ).
  • Data Interpretation : Compare IC50_{50} values with cytotoxicity thresholds (e.g., CC50_{50} > 100 µM for selectivity) .

Q. What computational strategies predict interactions with bacterial Mur ligases?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to model binding to MurC/MurD active sites ( ).
  • MD Simulations : Simulate ligand-enzyme complexes (100 ns trajectories) to assess stability of hydrogen bonds (e.g., acetamide-OH interactions).
  • Free Energy Calculations : Apply MM-GBSA to quantify binding affinities .

Q. How can non-covalent interactions (e.g., hydrogen bonding, π-stacking) be experimentally validated?

  • Methodology :

  • X-ray Crystallography : Resolve interactions between the phenylmethoxy group and hydrophobic enzyme pockets.
  • Fluorescence Quenching : Monitor tryptophan residues in target proteins upon ligand binding ().
  • ITC : Measure thermodynamic parameters (ΔG, ΔH) of binding .

Q. What derivatization strategies enhance solubility without compromising bioactivity?

  • Methodology :

  • Introduce PEGylated side chains at the hydroxymethyl group (C6 position) via Mitsunobu reactions.
  • Replace the phenylmethoxy group with pyridyl derivatives to improve aqueous solubility (pKa modulation).
  • Validate stability via accelerated degradation studies (40°C/75% RH for 4 weeks) .

Q. How do researchers reconcile discrepancies in enzymatic hydrolysis rates across studies?

  • Methodology : Standardize assay conditions (pH 7.4, 37°C) and enzyme sources (e.g., recombinant vs. tissue-extracted). Use HPLC-MS/MS to quantify hydrolysis products (e.g., free acetamide). Apply Michaelis-Menten kinetics to compare KmK_m and VmaxV_{max} values .

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